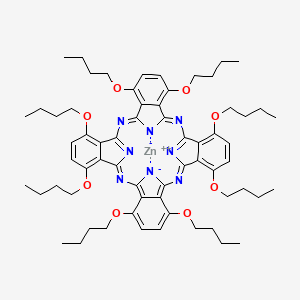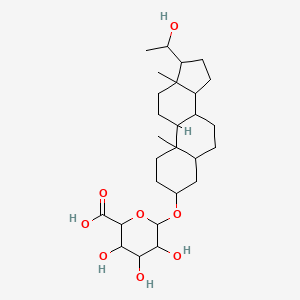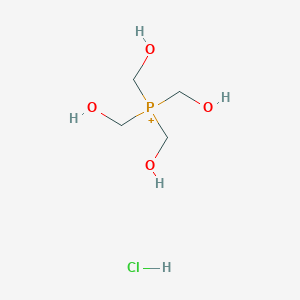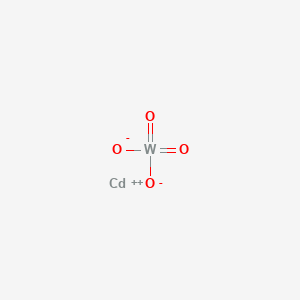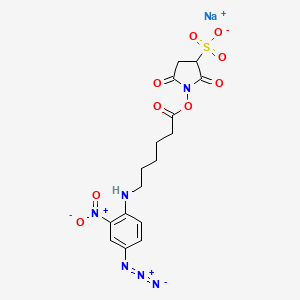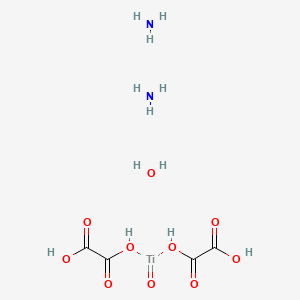
Ammonium titanyl oxalate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a white to light beige crystalline powder and is soluble in water . This compound is widely used in various fields, including photochemistry, materials science, and environmental science, due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium titanyl oxalate monohydrate is typically synthesized through the reaction of titanium dioxide with oxalic acid in the presence of ammonium hydroxide. The reaction proceeds as follows: [ \text{TiO}_2 + 2 \text{C}_2\text{H}_2\text{O}_4 + 2 \text{NH}_4\text{OH} \rightarrow (NH_4)_2\text{TiO(C}_2\text{O}_4)_2 \cdot \text{H}_2\text{O} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of titanium tetrachloride (TiCl₄) as a precursor. TiCl₄ is reacted with oxalic acid and ammonium hydroxide under controlled conditions to yield the desired product. The resulting solution is then subjected to crystallization, filtration, and drying to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Ammonium titanyl oxalate monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO₂).
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: It can undergo ligand exchange reactions with other oxalate or ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Reactions are typically carried out in aqueous solutions at room temperature.
Major Products:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Titanium(III) oxalate
Substitution: Various substituted oxalate complexes.
Scientific Research Applications
Ammonium titanyl oxalate monohydrate has a wide range of applications in scientific research:
Photocatalysis: It is used as a photocatalyst for the degradation of organic pollutants in water and air.
Dye-Sensitized Solar Cells: It is employed in the fabrication of dye-sensitized solar cells (DSSCs) due to its ability to enhance light absorption and electron transfer.
Material Science: It is used in the synthesis of titanium-based nanomaterials and thin films.
Environmental Science: It is utilized in the removal of heavy metals and other contaminants from wastewater
Mechanism of Action
The mechanism of action of ammonium titanyl oxalate monohydrate primarily involves its ability to act as a photocatalyst. Upon exposure to light, it generates reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻). These ROS can oxidize and break down organic pollutants, making it effective for environmental cleanup. The titanium center in the compound plays a crucial role in the generation and transfer of electrons, facilitating the photocatalytic process .
Comparison with Similar Compounds
- Ammonium oxalate monohydrate
- Titanium ammonium oxalate
- Ammonium bis(oxalato)palladium(II) dihydrate
- Ferric ammonium oxalate
Comparison: Ammonium titanyl oxalate monohydrate is unique due to its titanium center, which imparts distinct photocatalytic properties. Unlike ammonium oxalate monohydrate, which lacks a metal center, this compound can participate in redox reactions and generate ROS. Compared to other metal oxalates, such as ammonium bis(oxalato)palladium(II) dihydrate, it is more commonly used in photocatalysis and environmental applications .
Properties
Molecular Formula |
C4H12N2O10Ti |
|---|---|
Molecular Weight |
296.01 g/mol |
IUPAC Name |
azane;oxalic acid;oxotitanium;hydrate |
InChI |
InChI=1S/2C2H2O4.2H3N.H2O.O.Ti/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);2*1H3;1H2;; |
InChI Key |
NEZNIVWAEMNBAJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.O.O=[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)
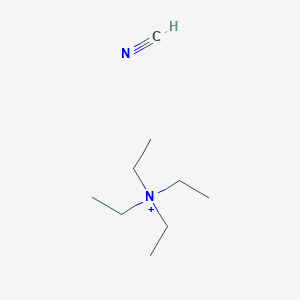

![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

